molecular formula C23H27FN8O B10833287 N-(6-fluoro-3-pyridyl)-1-[4-[(5-isopropyl-1H-pyrazol-3-yl)amino]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]pyrrolidine-2-carboxamide

N-(6-fluoro-3-pyridyl)-1-[4-[(5-isopropyl-1H-pyrazol-3-yl)amino]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B10833287
M. Wt: 450.5 g/mol
InChI Key: GZDATWXVIVEVAM-UHFFFAOYSA-N
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Description

Cyclopenta[d]pyrimidine derivative 1 is a heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused ring system that combines a cyclopentane ring with a pyrimidine ring, resulting in unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[d]pyrimidine derivative 1 typically involves the formation of the pyrimidine ring followed by the cyclopentane ring. One common method includes the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile with morpholine through Dimroth rearrangement . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of Cyclopenta[d]pyrimidine derivative 1 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Cyclopenta[d]pyrimidine derivative 1 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the ring system, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Cyclopenta[d]pyrimidine derivative 1 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

Comparison with Similar Compounds

Cyclopenta[d]pyrimidine derivative 1 can be compared with other similar compounds, such as:

Uniqueness: Cyclopenta[d]pyrimidine derivative 1 is unique due to its specific ring fusion and the resulting chemical properties

Properties

Molecular Formula

C23H27FN8O

Molecular Weight

450.5 g/mol

IUPAC Name

N-(6-fluoropyridin-3-yl)-1-[4-[(5-propan-2-yl-1H-pyrazol-3-yl)amino]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H27FN8O/c1-13(2)17-11-20(31-30-17)28-21-15-5-3-6-16(15)27-23(29-21)32-10-4-7-18(32)22(33)26-14-8-9-19(24)25-12-14/h8-9,11-13,18H,3-7,10H2,1-2H3,(H,26,33)(H2,27,28,29,30,31)

InChI Key

GZDATWXVIVEVAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)NC2=NC(=NC3=C2CCC3)N4CCCC4C(=O)NC5=CN=C(C=C5)F

Origin of Product

United States

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